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Cat. No.: B1393074 Get Quote

An In-Depth Technical Guide to 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene (CAS: 57213-

30-6): Properties, Synthesis, and Applications

Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic

compounds are indispensable building blocks. The strategic incorporation of fluorine can

dramatically modulate a molecule's physicochemical and biological properties, including

metabolic stability, lipophilicity, and binding affinity.[1][2] 4-(Difluoromethoxy)-1-fluoro-2-nitro-
benzene is a specialized aromatic compound that embodies this principle. It features three key

functional groups: a nitro group, a fluorine atom, and a difluoromethoxy group, making it a

highly versatile intermediate for complex molecular synthesis.

This technical guide offers a comprehensive overview of 4-(Difluoromethoxy)-1-fluoro-2-
nitro-benzene, detailing its physicochemical properties, a proposed synthetic pathway with

mechanistic rationale, its expected spectroscopic signature, and its potential applications as a

strategic building block in research and drug development.

Physicochemical and Computational Properties
The fundamental properties of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene are

summarized below. These data are critical for its handling, reaction setup, and computational

modeling.
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Table 1: Core Physicochemical Properties

Property Value Reference

CAS Number 57213-30-6 [3]

Molecular Formula C₇H₄F₃NO₃ [3]

Molecular Weight 207.11 g/mol [3]

Purity ≥98% [3]

Storage Conditions Store at room temperature [3]

Table 2: Computational Chemistry Data

Property Value Reference

Topological Polar Surface Area

(TPSA)
52.37 Å² [3]

LogP (calculated) 2.3353 [3]

Hydrogen Bond Acceptors 3 [3]

Hydrogen Bond Donors 0 [3]

Rotatable Bonds 3 [3]

Synthesis and Mechanistic Insights
While specific synthesis procedures for this exact molecule are not widely published, a logical

and robust synthetic route can be designed based on established principles of organic

chemistry, particularly the reactions of substituted benzenes. The proposed pathway involves

the electrophilic nitration of 1-(difluoromethoxy)-4-fluorobenzene.

Causality of Experimental Choice: The difluoromethoxy group (-OCHF₂) is an ortho-, para-

directing activator, while the fluorine atom is an ortho-, para-directing deactivator. In this case,

the activating -OCHF₂ group will primarily direct the incoming electrophile (the nitronium ion,
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NO₂⁺). The position ortho to the -OCHF₂ group and meta to the fluorine atom is sterically

accessible and electronically favored, leading to the desired product.

Proposed Experimental Protocol: Nitration
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel,

and a thermometer, add 1-(difluoromethoxy)-4-fluorobenzene (1.0 eq) to concentrated

sulfuric acid (98%) at 0 °C.

Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding fuming nitric acid

(1.1 eq) to concentrated sulfuric acid at 0 °C.

Reaction Execution: Add the nitrating mixture dropwise to the solution of the starting material

while maintaining the temperature between 0 and 5 °C.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice. The crude

product should precipitate.

Purification: Filter the solid, wash with cold water until neutral, and dry under a vacuum.

Further purification can be achieved by recrystallization from a suitable solvent system like

ethanol/water to yield 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene.

This protocol is self-validating through in-process controls (TLC/GC) and final product

characterization (NMR, MS) to confirm the structure and purity.

Visualization of Synthetic Workflow
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Caption: Proposed synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene.

Spectroscopic Characterization (Predicted)
In the absence of publicly available experimental spectra, the following characteristics are

predicted based on the molecule's structure. These predictions are essential for researchers to

verify the identity and purity of the synthesized compound.

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region

(approx. 7.0-8.5 ppm). The proton on the difluoromethoxy group (-OCHF₂) will appear as a

triplet (due to coupling with the two fluorine atoms) further downfield.

¹³C NMR: The spectrum will display seven unique carbon signals. The carbon of the

difluoromethoxy group will appear as a triplet. The aromatic carbons will show complex

splitting patterns due to coupling with both ¹H and ¹⁹F nuclei.
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¹⁹F NMR: Two signals are anticipated. One for the single fluorine atom on the aromatic ring

and another for the two equivalent fluorine atoms of the difluoromethoxy group, which will

appear as a doublet due to coupling with the proton.

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 207.11,

corresponding to the molecular weight of the compound.

Chemical Reactivity and Applications in Drug
Discovery
4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is not typically an end-product but rather a

valuable intermediate. Its chemical architecture allows for several strategic transformations.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂)

using standard conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is

fundamental, as the resulting aniline derivative is a precursor to a vast array of

functionalities, including amides, sulfonamides, and ureas, which are common in

pharmacologically active molecules.[4]

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards

SNAr by the potent electron-withdrawing nitro group and the fluorine atom. The fluorine atom

at the 1-position is a good leaving group and can be displaced by various nucleophiles (e.g.,

amines, thiols, alkoxides), enabling the introduction of new side chains and the construction

of more complex molecular scaffolds.

The difluoromethoxy group is often considered a bioisostere of a methoxy or hydroxyl group

but with improved metabolic stability and modulated lipophilicity, making it a highly desirable

feature in drug design.[1][4]

Visualization of Key Synthetic Transformations
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Caption: Key reaction pathways for synthetic diversification.

Safety and Handling
As with any laboratory chemical, 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene should be

handled with care, following standard safety protocols.

General Hazards: Aromatic nitro compounds can be toxic and are often skin and eye

irritants.[5] Organofluorine compounds require careful handling.

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[3]

Conclusion
4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a strategically important chemical

intermediate with significant potential in pharmaceutical and agrochemical research.[5][6] Its

unique combination of a reducible nitro group, a displaceable fluorine atom for SNAr reactions,
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and a property-enhancing difluoromethoxy moiety makes it a versatile platform for synthesizing

novel, high-value molecules. This guide provides a foundational understanding of its properties,

synthesis, and reactivity, serving as a valuable resource for researchers and scientists in the

field of chemical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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